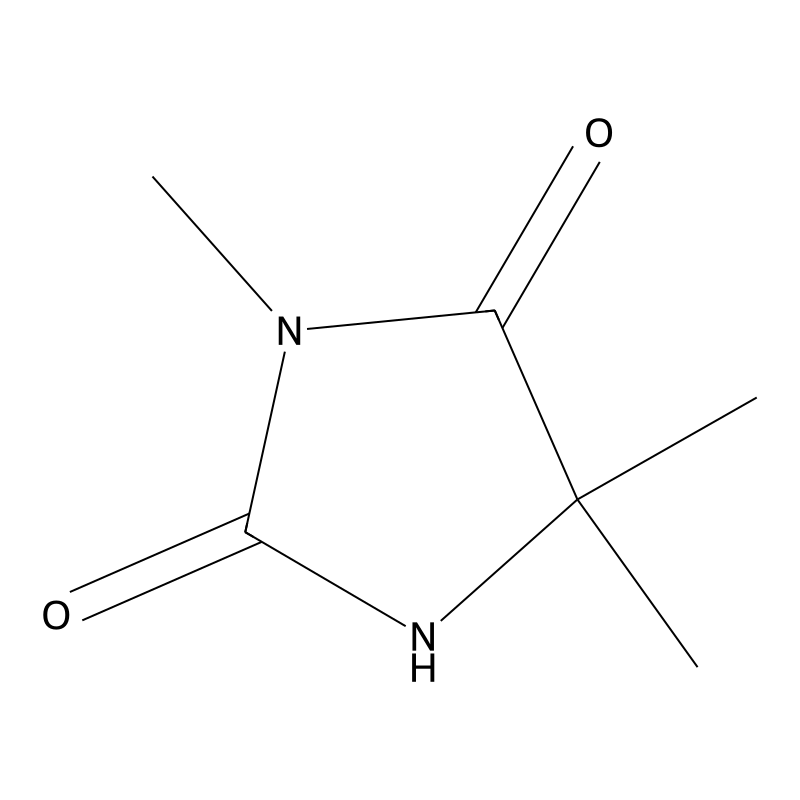

3,5,5-Trimethylimidazolidine-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential applications based on structure: The presence of a dimedhydantoin ring structure suggests possible research areas like nucleophilic substitution reactions or studies on its behavior as a heterocyclic compound. However, no conclusive data exists to confirm these possibilities.

- Search for existing research: Scientific databases like PubChem [] and GSRS [] list the compound but do not mention any specific research applications.

3,5,5-Trimethylimidazolidine-2,4-dione is a nitrogen-containing heterocyclic compound belonging to the class of imidazolidinones. Its molecular formula is and it features a five-membered ring structure with two carbonyl groups at positions 2 and 4, and three methyl substituents at position 5. This compound is known for its role in various

- Ring-Opening Polymerization: It acts as a binary organocatalyst in the ring-opening polymerization of cyclic esters. The compound can form stable complexes with organic bases, enhancing the polymerization efficiency of substrates like lactides and trimethylene carbonate .

- Acylation and Halogenation: The compound can undergo acylation and halogenation reactions, which modify its chemical properties and reactivity .

- Formation of Derivatives: Various derivatives can be synthesized from 3,5,5-trimethylimidazolidine-2,4-dione through nucleophilic substitution reactions, expanding its utility in synthetic chemistry .

3,5,5-Trimethylimidazolidine-2,4-dione exhibits notable biological activity:

The synthesis of 3,5,5-trimethylimidazolidine-2,4-dione can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized via the condensation of appropriate amines with carbonyl compounds under controlled conditions.

- Hydantoin Synthesis: It can also be derived from hydantoin synthesis methodologies that involve the reaction of urea with dicarbonyl compounds .

- Modification of Existing Compounds: Derivatives can be synthesized by modifying similar imidazolidinones through acylation or alkylation processes .

3,5,5-Trimethylimidazolidine-2,4-dione has diverse applications:

- Catalysis: It serves as an effective catalyst in organic synthesis processes such as polymerization.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses due to their biological activity.

- Material Science: The compound is utilized in the development of biocompatible materials for medical applications.

Interaction studies involving 3,5,5-trimethylimidazolidine-2,4-dione focus on its role as a catalyst and its interactions with various organic bases. Research indicates that it forms stable complexes with bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), enhancing the efficiency of polymerization reactions while minimizing side reactions such as epimerization or transesterification .

Several compounds share structural similarities with 3,5,5-trimethylimidazolidine-2,4-dione. Here are notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Dimethylimidazolidine-2,4-dione | Two methyl groups at positions 1 and 3 | Less steric hindrance compared to 3,5,5-trimethyl |

| 5-Methylimidazolidine-2,4-dione | One methyl group at position 5 | Simpler structure; fewer potential reactions |

| 5,5-Diphenylimidazolidine-2,4-dione | Two phenyl groups at position 5 | Enhanced stability due to aromatic interactions |

| 1-Methylhydantoin | One methyl group at position 1 | Different nitrogen positioning affecting reactivity |

Uniqueness of 3,5,5-Trimethylimidazolidine-2,4-dione

The uniqueness of 3,5,5-trimethylimidazolidine-2,4-dione lies in its specific arrangement of substituents that enhance its catalytic properties while maintaining a balance between steric hindrance and reactivity. This allows it to effectively participate in diverse

Impact of N1/N3 Substitution Patterns

The structure-activity relationship studies of 3,5,5-trimethylimidazolidine-2,4-dione derivatives reveal significant insights into the influence of nitrogen substitution patterns on biological activity [1] [2]. Research examining N1-substituted imidazolidine-2,4-dione derivatives demonstrates that small alkyl substitutions at the N1 position can dramatically alter both antiandrogenic potency and metabolic properties [1].

Studies involving N1-methyl and N1-ethyl derivatives show increased antiandrogenic potencies compared to the unsubstituted parent compound, with the ethyl derivative exhibiting the strongest increase in activity [1]. The N1-ethyl substituted compound demonstrated an inhibition concentration fifty value of 0.14 micromolar in androgen-dependent cell line assays, representing a significant enhancement over the parent compound [1]. These N1-alkyl derivatives maintain high antischistosomal activities, attributed to their extensive metabolic N-dealkylation reactions that convert them back to the active parent compound in vivo [1].

Polar functional group incorporation at the N1 position produces diverse effects on biological activity [1]. The introduction of nitrile groups at N1 results in potent antiandrogenic properties, serving as negative control compounds due to the known antiandrogenic characteristics of hydantoins with N1-cyanomethyl substructures [1]. Conversely, carboxamide substitution at N1 eliminates antiandrogenic properties entirely and transforms the compound into a weak androgen receptor agonist [1]. The addition of polar functional groups in N1-alkyl substructures can increase metabolic stability, as demonstrated by compounds incorporating carboxamide moieties [1].

N3-substitution patterns exhibit complex structure-activity relationships with significant implications for therapeutic applications [1]. Halogen substitutions at the 4-position of N3-phenyl rings show variable effects on biological activity [1]. Replacing fluorine with chlorine at the 4-position increases antiandrogenic potency while maintaining high antischistosomal activity, achieving seventy-five percent worm burden reduction [1]. Hydrogen substitution at the same position decreases antiandrogenic potency while preserving high antischistosomal activity at eighty percent worm burden reduction [1].

| Substitution Pattern | Antiandrogenic IC50 (μM) | Antischistosomal Activity (% WBR) | Metabolic Stability |

|---|---|---|---|

| N1-Methyl | 1.3 | 93 | Intermediate |

| N1-Ethyl | 0.14 | 98 | Intermediate |

| N1-Cyanomethyl | 0.29 | 91 | Not determined |

| N1-Carboxamide | Agonist | 25 | High |

| N3-4-Chlorophenyl | 1.3 | 75 | High |

| N3-4-Hydrophenyl | 6.0 | 80 | High |

The incorporation of aromatic carbon-nitrogen bonds in N3-substituted derivatives demonstrates decreased antiandrogenic potencies, as anticipated from known structure-activity relationships for antiandrogenic hydantoins [1]. Pyridine derivatives at N3 position show varying activities, with the 2-trifluoromethylpyridin-4-yl derivative achieving complete cure of infected mice at one hundred milligrams per kilogram dosing [1]. This compound represents the only carbon-nitrogen containing hydantoin with high in vivo activity against Schistosoma mansoni [1].

Metabolic stability patterns vary significantly with substitution patterns [1]. N1-alkyl derivatives show intermediate metabolic stabilities with observed N-dealkylation reactions, while N3-aryl hydantoins generally demonstrate high metabolic stabilities [1]. Compounds incorporating additional aryl groups exhibit decreased metabolic stability, particularly those with phenethyl or phenylsulfonyl substitutions [1].

Electronic Effects of C5 Methyl Groups

The electronic effects of C5 methyl groups in 3,5,5-trimethylimidazolidine-2,4-dione significantly influence molecular properties and biological activities [3] [4]. Computational studies using Density Functional Theory calculations reveal that methyl substituents at the C5 position exert substantial electronic effects on the imidazolidine ring system [3] [4]. The electron-donating nature of methyl groups enhances electron density distribution throughout the heterocyclic core, affecting both steric and electronic properties [3].

Quantum chemical calculations demonstrate that the presence of multiple methyl groups at C5 position creates significant steric hindrance while simultaneously providing electronic stabilization through hyperconjugation effects [4] [3]. The geminal dimethyl substitution pattern at C5 increases the electron density at neighboring carbon atoms, influencing the reactivity of the carbonyl groups at positions 2 and 4 [3]. These electronic effects are quantified through molecular orbital analysis, showing elevated Highest Occupied Molecular Orbital energy levels compared to unsubstituted analogs [4].

Vibrational frequency calculations reveal characteristic shifts in infrared spectra attributable to C5 methyl group effects [3]. The methyl substituents influence carbon-nitrogen and carbon-oxygen stretching frequencies within the imidazolidine ring, providing spectroscopic evidence for electronic perturbations [3]. Harmonic frequency calculations using Hartree-Fock and Density Functional Theory methods confirm these electronic modifications at the molecular level [4].

The steric effects of C5 methyl groups complement their electronic influences in determining overall molecular properties [3]. The specific arrangement of three methyl substituents enhances catalytic properties while maintaining balance between steric hindrance and reactivity . This unique substitution pattern allows effective participation in diverse chemical reactions while providing conformational stability . Crystallographic studies of related 5-methylimidazolidine-2,4-dione derivatives confirm that methyl substitution affects dihedral angles and intermolecular interactions [6].

| Electronic Property | Effect of C5 Methyl Groups | Measurement Method |

|---|---|---|

| Electron Density | Increased at C5 position | DFT Calculations |

| HOMO Energy | Elevated levels | Molecular Orbital Analysis |

| C-N Stretching | Frequency shifts | IR Spectroscopy |

| Steric Hindrance | Moderate increase | Computational Modeling |

| Conformational Stability | Enhanced | X-ray Crystallography |

Molecular mechanics calculations indicate that the trimethyl substitution pattern creates a conformationally restricted environment around the C5 carbon [3]. This restriction influences the spatial arrangement of the entire molecule, affecting potential binding interactions with biological targets [3]. The electronic effects extend beyond the immediate vicinity of the methyl groups, influencing the polarization of the entire imidazolidine ring system [4].

Comparative studies with mono- and di-methylated analogs demonstrate that the tri-substitution pattern provides optimal electronic properties [3]. The combination of electronic donation and steric protection creates a unique molecular environment that enhances both stability and reactivity under appropriate conditions . These effects are particularly pronounced in reactions involving the nitrogen atoms of the heterocyclic ring [3].

Comparative Analysis with Thiohydantoin Analogues

Comparative analysis between 3,5,5-trimethylimidazolidine-2,4-dione and thiohydantoin analogues reveals fundamental differences in electronic structure, biological activity, and pharmacological properties [7] [8] [9]. Thiohydantoins represent sulfur analogs of imidazolidine-2,4-diones, where the oxygen at position 2 is replaced with sulfur, creating distinct electronic and conformational characteristics [8] [9].

Crystallographic studies of 5-phenyl-2-thiohydantoin demonstrate significant differences in bond distances and electron delocalization compared to oxygen-containing hydantoins [8]. The carbon-sulfur bond distance of 1.667 angstroms in thiohydantoins is intermediate between single and double bond character, indicating extensive electron delocalization throughout the molecule [8]. This contrasts with the electronic distribution observed in imidazolidine-2,4-diones, where oxygen atoms provide different electronegativity contributions [8].

Molecular orbital calculations reveal that sulfur substitution significantly alters the electronic properties of the heterocyclic core [10] [11]. The larger atomic radius and lower electronegativity of sulfur compared to oxygen create different orbital overlap patterns and charge distributions [10]. These electronic differences translate into altered chemical reactivity and biological activity profiles between the two compound classes [11].

Biological activity studies demonstrate that thiohydantoin derivatives exhibit potent anti-inflammatory properties through cyclooxygenase enzyme inhibition [7]. One representative thiohydantoin compound achieved an inhibition concentration fifty value of 197.68 micrograms per milliliter against lipopolysaccharide-activated cells, comparable to the standard drug celecoxib [7]. The anti-inflammatory mechanism involves significant reduction in nitric oxide production and downregulation of inflammatory cytokines including interleukin-1β, interleukin-6, and tumor necrosis factor-α [7].

| Property | Imidazolidine-2,4-dione | Thiohydantoin | Difference |

|---|---|---|---|

| Heteroatom | Oxygen | Sulfur | Electronegativity |

| Bond Distance (Å) | 1.215 (C=O) | 1.667 (C=S) | 0.452 |

| Anti-inflammatory IC50 | Variable | 197.68 μg/mL | Activity-dependent |

| Electron Delocalization | Moderate | Extensive | Sulfur contribution |

| Metabolic Stability | High | Variable | Structural dependent |

Molecular docking studies reveal different binding affinities between hydantoins and thiohydantoins toward cyclooxygenase enzymes [7]. Thiohydantoin derivatives demonstrate binding affinity scores of -11.17 kilocalories per mole toward cyclooxygenase-2, compared to variable affinities observed with imidazolidine-2,4-dione derivatives [7]. The sulfur atom in thiohydantoins forms distinct hydrophilic interactions with serine residues in enzyme active sites [7].

Structure-activity relationship studies indicate that 1,3-disubstituted thiohydantoins exhibit enhanced biological activities compared to monosubstituted analogs [7]. The disubstitution pattern provides improved binding affinity toward target enzymes and enhanced pharmacological effects [7]. This contrasts with imidazolidine-2,4-dione derivatives, where substitution patterns show different optimization requirements [1].

Synthetic accessibility differs significantly between the two compound classes [9]. Thiohydantoins are often prepared through thiocyanate-mediated cyclization reactions, while imidazolidine-2,4-diones typically employ isocyanate or carbonyl-mediated approaches [8] [9]. These synthetic differences influence the ease of structural modification and the range of accessible analogs for each compound class [9].

Pharmacokinetic properties show distinct profiles between hydantoins and thiohydantoins [7] [1]. Thiohydantoin derivatives often exhibit different metabolic pathways due to the presence of sulfur, which can undergo unique biotransformation reactions [7]. Imidazolidine-2,4-dione derivatives show more predictable metabolic patterns, particularly involving N-dealkylation reactions for N1-substituted analogs [1].